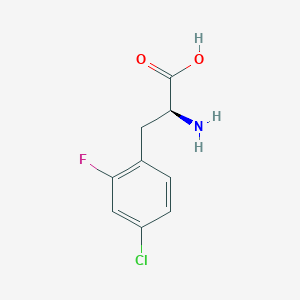

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Description

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a chiral non-proteinogenic α-amino acid featuring a phenyl ring substituted with chlorine (4-position) and fluorine (2-position). This compound belongs to the class of halogenated phenylalanine derivatives, where the electron-withdrawing halogen atoms influence its electronic and steric properties. The stereochemistry (S-configuration) is critical for mimicking endogenous amino acids, enabling interactions with biological receptors or enzymes.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMGQOHZMMWUAT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719296 | |

| Record name | 4-Chloro-2-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185837-15-4 | |

| Record name | 4-Chloro-2-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing high-pressure hydrogenation reactors and efficient chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, while the substituted phenyl ring contributes to hydrophobic interactions and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated phenylalanine derivatives exhibit diverse physicochemical and biological behaviors depending on substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Halogenated Phenylalanine Derivatives

*Calculated based on molecular formula C₉H₉ClFNO₂.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 4-Cl and 2-F substituents create a synergistic electronic effect, enhancing polarity compared to mono-halogenated analogs like 4-F or 4-Cl derivatives. This may improve binding to transporters like LAT1 .

Biological Activity: LAT1 substrates (e.g., 4-F analog) demonstrate that halogen position critically affects transport efficiency. The dual halogens in the target may optimize affinity while avoiding metabolic degradation . Nitro-substituted derivatives (e.g., 4-NO2) exhibit reactivity useful in prodrug synthesis but lack metabolic stability .

Physicochemical Properties: Solubility: Sulfophenyl analogs (e.g., (S)-2-amino-3-(4-sulfophenyl)propanoic acid) show high aqueous solubility due to the -SO₃H group, whereas the target’s hydrophobicity (logP ~1.5) limits solubility but enhances blood-brain barrier penetration . Acidity: Fluorine’s electronegativity lowers the pKa of the α-amino group compared to non-halogenated phenylalanine, influencing ionization state under physiological conditions .

Synthetic Utility: Boc-protected derivatives (e.g., (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid) serve as intermediates in peptide synthesis, highlighting the target’s role in drug development .

Biological Activity

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, also known as L-2-Fluoro-4-chlorophenylalanine, is a chiral amino acid derivative that has garnered significant interest in various fields of scientific research due to its unique structural properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₉H₉ClFNO₂

- Molecular Weight : 217.62 g/mol

- CAS Number : 185837-15-4

The presence of a chiral center allows for two enantiomers, with the (S)-configuration being the biologically active form. The structural features include an amino group, a carboxylic acid group, and a substituted phenyl ring containing chlorine and fluorine atoms, which contribute to its biological interactions.

This compound interacts with various molecular targets in biological systems. Its mechanism involves:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may influence neurotransmitter pathways by acting as an analog of phenylalanine.

- Hydrogen Bonding : The amino and carboxylic acid groups facilitate hydrogen bonding with biological macromolecules, enhancing specificity.

- Hydrophobic Interactions : The substituted phenyl ring allows for hydrophobic interactions that can stabilize binding to target proteins.

Pharmacological Research

Research indicates that this compound has potential therapeutic applications:

- Neurotransmitter Modulation : It has been studied for its ability to modulate neurotransmitter activity, particularly in relation to serotonin uptake inhibition .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific kinases involved in tumor progression .

Case Studies

-

Inhibition Studies : A study demonstrated that compounds containing fluorinated groups, similar to this compound, showed enhanced potency against 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs .

Compound Type IC50 Value (µM) Non-fluorinated analog 6.0 Fluorinated analog (similar structure) 1.0 - Synthesis and Biological Testing : Various synthetic routes have been developed for this compound, with studies indicating its efficacy as a building block in drug development aimed at modulating biological pathways.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodology :

- Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to direct stereochemistry during alkylation of the benzyl halide intermediate .

- Chiral resolution : Employ enzymatic resolution (e.g., acylase-mediated hydrolysis of racemic precursors) or chromatographic separation (chiral HPLC/SFC) to isolate the (S)-enantiomer .

- Quality control : Validate enantiomeric purity via polarimetry, circular dichroism (CD), or chiral stationary-phase HPLC (CSP-HPLC) with a reference standard .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Key techniques :

- NMR : 1H/13C/19F NMR to confirm substitution patterns (e.g., 4-Cl and 2-F positions) and stereochemistry. For example, coupling constants (J values) in 1H NMR distinguish threo/erythro diastereomers .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C9H8ClFNO2) and detect isotopic patterns for Cl/F .

- IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and primary amine (N-H bend ~1600 cm⁻¹) functional groups .

Q. What are the solubility challenges of this compound in aqueous buffers, and what formulation strategies improve bioavailability?

- Challenges : Low aqueous solubility due to the hydrophobic 4-chloro-2-fluorophenyl group and zwitterionic nature at physiological pH .

- Solutions :

- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based complexes to enhance solubility.

- Adjust pH to near the isoelectric point (pI ~5–6) to minimize zwitterion formation .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro and 2-fluoro substituents influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic insights :

- The electron-withdrawing Cl (para) and F (ortho) substituents reduce electron density on the phenyl ring, decreasing nucleophilicity of the adjacent amine. This may necessitate stronger coupling agents (e.g., HATU/DIC vs. EDCI) for amide bond formation .

- Fluorine’s inductive effect stabilizes transition states in SN2 reactions, improving coupling yields in solid-phase peptide synthesis (SPPS) .

Q. What strategies resolve contradictions in reported IC50 values for this compound across different kinase inhibition assays?

- Experimental design :

- Standardize assay conditions (ATP concentration, pH, temperature) and validate using reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .

- Perform orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .

- Use isogenic cell lines to isolate off-target effects caused by variable kinase expression .

Q. How can molecular docking studies be optimized to predict the binding mode of this compound with LAT1 transporters?

- Computational workflow :

- Generate 3D conformers of the compound using molecular dynamics (MD) simulations to account for flexible side chains .

- Dock into LAT1’s substrate-binding site (PDB: 6IRS) using AutoDock Vina with halogen-bonding parameters for Cl/F interactions .

- Validate predictions via site-directed mutagenesis (e.g., mutations at Phe252, a key residue for aromatic substrate recognition) .

Q. How does the placement of halogen atoms (Cl vs F) affect metabolic stability in hepatic microsome assays?

- Metabolic profiling :

- Cl : The 4-chloro group is susceptible to oxidative dehalogenation by CYP450 enzymes, producing 4-hydroxyphenyl metabolites. Monitor via LC-MS/MS .

- F : The 2-fluoro group is resistant to oxidation but may undergo defluorination under acidic conditions. Use 19F NMR to track stability in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.